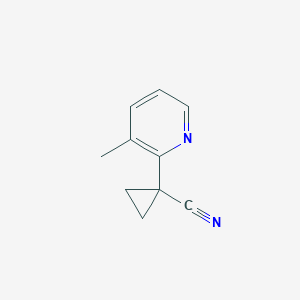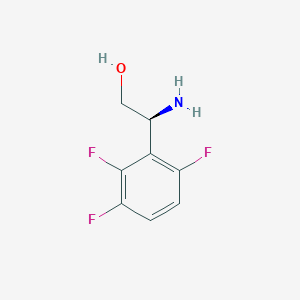
(S)-2-Amino-2-(2,3,6-trifluorophenyl)ethan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-AMINO-2-(2,3,6-TRIFLUOROPHENYL)ETHAN-1-OL is a chiral compound with significant interest in the fields of medicinal chemistry and pharmaceuticals. The presence of trifluoromethyl groups in its structure imparts unique physicochemical properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-AMINO-2-(2,3,6-TRIFLUOROPHENYL)ETHAN-1-OL typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2,3,6-trifluorobenzaldehyde.
Reductive Amination: The aldehyde group is converted to the corresponding amine via reductive amination using a suitable amine source and a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as chromatography or crystallization, to obtain the desired (2S)-enantiomer.
Industrial Production Methods: Industrial production of (2S)-2-AMINO-2-(2,3,6-TRIFLUOROPHENYL)ETHAN-1-OL may involve optimized versions of the above synthetic routes, with emphasis on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and biocatalysis are potential methods for large-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines.
Substitution: Nucleophilic substitution reactions can replace the amino group with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of trifluoromethyl ketones.
Reduction: Formation of hydroxylamines or secondary amines.
Substitution: Formation of alkylated or acylated derivatives.
科学研究应用
(2S)-2-AMINO-2-(2,3,6-TRIFLUOROPHENYL)ETHAN-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of (2S)-2-AMINO-2-(2,3,6-TRIFLUOROPHENYL)ETHAN-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance binding affinity and selectivity, leading to potent biological effects. The compound may modulate enzymatic activity or receptor signaling pathways, resulting in therapeutic outcomes.
相似化合物的比较
- (2S)-2-AMINO-2-(2,4,6-TRIFLUOROPHENYL)ETHAN-1-OL
- (2S)-2-AMINO-2-(3,4,5-TRIFLUOROPHENYL)ETHAN-1-OL
Comparison:
- Structural Differences: The position of the trifluoromethyl groups varies among these compounds, affecting their physicochemical properties and biological activities.
- Unique Properties: (2S)-2-AMINO-2-(2,3,6-TRIFLUOROPHENYL)ETHAN-1-OL is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct reactivity and selectivity in chemical and biological systems.
属性
分子式 |
C8H8F3NO |
|---|---|
分子量 |
191.15 g/mol |
IUPAC 名称 |
(2S)-2-amino-2-(2,3,6-trifluorophenyl)ethanol |
InChI |
InChI=1S/C8H8F3NO/c9-4-1-2-5(10)8(11)7(4)6(12)3-13/h1-2,6,13H,3,12H2/t6-/m1/s1 |
InChI 键 |
OAFYGENFKMQCKF-ZCFIWIBFSA-N |
手性 SMILES |
C1=CC(=C(C(=C1F)[C@@H](CO)N)F)F |
规范 SMILES |
C1=CC(=C(C(=C1F)C(CO)N)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


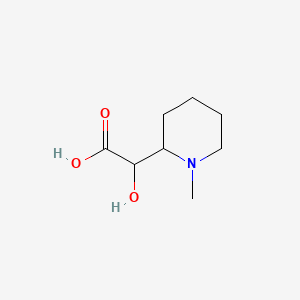

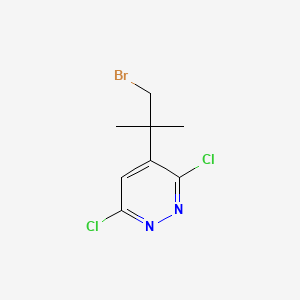
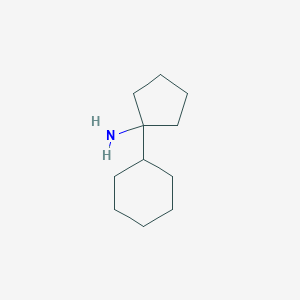
![[(1E)-5-bromo-4,4-dimethylpent-1-en-1-yl]benzene](/img/structure/B13606263.png)

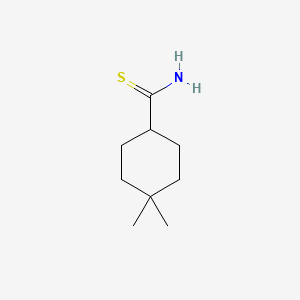
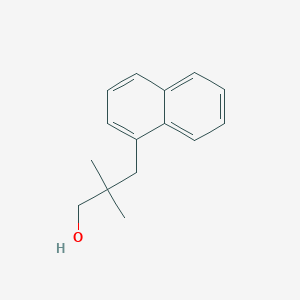
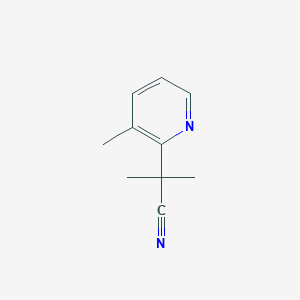
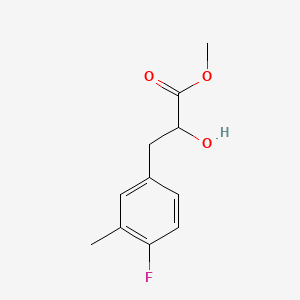
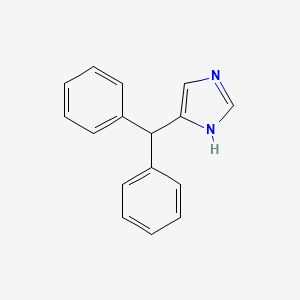
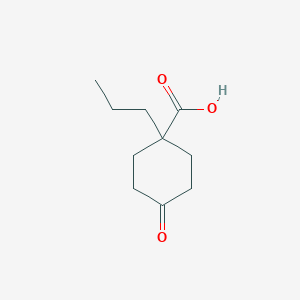
![1-Amino-3-(benzo[d]thiazol-2-yl)propan-2-ol](/img/structure/B13606316.png)
